4-(Dimethylamino)pyridine N-oxide hydrate CAS 1005-31-8 properties
4-(Dimethylamino)pyridine N-oxide hydrate CAS 1005-31-8 properties
Technical Whitepaper: 4-(Dimethylamino)pyridine N-oxide (DMAPO) CAS 1005-31-8
Part 1: Executive Summary
4-(Dimethylamino)pyridine N-oxide (DMAPO), often commercially labeled as a hydrate (CAS 1005-31-8), represents a pivotal evolution in nucleophilic organocatalysis. While its parent compound, 4-(Dimethylamino)pyridine (DMAP), is the industry standard for acylation, DMAPO offers a distinct reactivity profile characterized by oxygen-centered nucleophilicity and attenuated basicity .
This physicochemical shift makes DMAPO the catalyst of choice for sensitive transformations where DMAP fails—specifically in peptide coupling and macrolactamization where preventing racemization is critical. This guide dissects the mechanistic advantages of DMAPO, provides validated synthesis protocols, and details its application in high-fidelity organic synthesis.
Part 2: Chemical Profile & Properties
DMAPO is a crystalline solid, often hygroscopic, leading to its frequent designation as a "hydrate." However, the active catalytic species is the N-oxide moiety.
Table 1: Physicochemical Specifications
| Property | Value | Notes |
| IUPAC Name | N,N-Dimethylpyridin-4-amine 1-oxide | |
| CAS Number | 1005-31-8 | Often refers to the hydrate; anhydrous is chemically identical in solution. |
| Formula | C₇H₁₀N₂O | MW: 138.17 g/mol (anhydrous) |
| Appearance | White to pale yellow powder | Hygroscopic; store in desiccator. |
| Melting Point | 97–100 °C | Distinct from DMAP (112–113 °C). |
| Solubility | Methanol, Water, DCM, CH₃CN | High polarity due to N⁺–O⁻ dipole. |
| pKa (Conj. Acid) | ~3.9 | Significantly less basic than DMAP (pKa ~9.7). |
| Reactivity Type | O-Nucleophile / Weak Base | "Soft" nucleophile character. |
Part 3: Mechanistic Insight – The DMAP vs. DMAPO Paradigm
The utility of DMAPO stems from its electronic divergence from DMAP. Understanding this is crucial for experimental design.
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Nucleophilic Site Switch:
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DMAP: Reacts via the pyridine Nitrogen (N-acylpyridinium intermediate).
-
DMAPO: Reacts via the oxide Oxygen (O-acylpyridinium intermediate).
-
-
The Racemization Solution:
-
In peptide coupling, DMAP forms a highly reactive N-acyl species that is also highly basic. This basicity often abstracts the acidic
-proton of the activated amino acid, leading to racemization (loss of chirality). -
DMAPO forms an O-acyl species. Because DMAPO is far less basic (pKa ~3.9 vs 9.7), it activates the carboxyl group without deprotonating the
-carbon. This allows for the synthesis of epimerization-prone peptides with >99% enantiomeric excess.
-
Visualization: Electronic Structure & Resonance
Part 4: Synthesis Protocol (DMAP DMAPO)
While commercially available, fresh preparation is often required to ensure anhydrous conditions for sensitive catalytic cycles.
Reagents:
-
4-(Dimethylamino)pyridine (DMAP)[1][2][3][4][5][6][7][8][9][10]
-
Hydrogen Peroxide (30% aq.)
-
Acetic Acid (Glacial)
-
Chloroform/DCM (for extraction)
Protocol:
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Dissolution: Dissolve 10.0 g (81.9 mmol) of DMAP in 50 mL of glacial acetic acid in a round-bottom flask.
-
Oxidation: Add 15 mL of 30% hydrogen peroxide dropwise at room temperature.
-
Heating: Heat the mixture to 70–80 °C for 4–6 hours. Monitor by TLC (MeOH/DCM 1:9) until DMAP is consumed.
-
Concentration: Remove excess acetic acid under reduced pressure (rotary evaporator).
-
Workup:
-
Dilute the residue with 30 mL of water.
-
Neutralize with solid Na₂CO₃ or concentrated NaOH (aq) until pH ~10.
-
Extract exhaustively with Chloroform or DCM (3 x 50 mL). Note: DMAPO is water-soluble; salting out the aqueous layer with NaCl helps extraction.
-
-
Purification: Dry organic layer over anhydrous Na₂SO₄, filter, and concentrate. Recrystallize from Acetone/Ether or Ethyl Acetate to yield white hygroscopic crystals.
Part 5: Primary Application – Racemization-Free Peptide Coupling
The most authoritative application of DMAPO is in the Shiina Macrolactamization and peptide coupling using 2-Methyl-6-nitrobenzoic anhydride (MNBA) .
Why it works: The combination of MNBA (dehydrating agent) and DMAPO (nucleophilic catalyst) creates a synergistic system that activates carboxylic acids rapidly while maintaining mild conditions.
Experimental Workflow: MNBA/DMAPO Coupling
Reaction:
-
Preparation: In a flame-dried flask under Argon, dissolve the Carboxylic Acid (1.0 equiv) and MNBA (1.1 equiv) in anhydrous DCM.
-
Catalyst Addition: Add DMAPO (0.1 equiv) and Triethylamine (2.0 equiv). Stir for 10–30 minutes to form the activated O-acyl intermediate.
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Nucleophile Addition: Add the Amine/Peptide (1.0–1.2 equiv).
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Completion: Stir at room temperature. Reaction is typically complete in <1 hour.
-
Workup: Quench with sat. NaHCO₃, extract with DCM, and purify via column chromatography.
Visualization: The Catalytic Cycle
Part 6: Secondary Applications
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Mukaiyama Oxidation (Alkyl Halide
Carbonyl): -
Reissert-Henze Functionalization:
-
Treatment of DMAPO with benzoyl chloride and trimethylsilyl cyanide (TMSCN) allows for regioselective functionalization at the C2 position of the pyridine ring. This is a powerful method for synthesizing 2,4-disubstituted pyridines.
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Part 7: Handling & Safety (SDS Summary)
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Hazards: DMAPO is classified as a skin and eye irritant (H315, H319).[12] It is toxic if swallowed, though generally considered less volatile/hazardous than liquid pyridine.
-
Storage: Hygroscopic. Store in a tightly sealed container, preferably in a desiccator or under inert gas.
-
Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (Nitrogen oxides are produced).
References
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Mukaiyama, T., Inanaga, J., & Yamaguchi, M. (1981).[11] 4-Dimethylaminopyridine N-Oxide as an Efficient Oxidizing Agent for Alkyl Halides. Bulletin of the Chemical Society of Japan, 54(7), 2221–2222. Link
-
Shiina, I., Kubota, M., & Oshiumi, H. (2004). An Effective Use of Benzoic Anhydride and Its Derivatives for the Synthesis of Carboxylic Esters and Lactones: A Powerful and Convenient Mixed Anhydride Method Promoted by Basic Catalysts.[6][11] The Journal of Organic Chemistry, 69(6), 1822–1830. Link
-
Shiina, I., Ushiyama, H., et al. (2008). 4-(Dimethylamino)pyridine N-oxide (DMAPO): An Effective Nucleophilic Catalyst in the Peptide Coupling Reaction with 2-Methyl-6-nitrobenzoic Anhydride.[1][2][3][4][5][6] Chemistry – An Asian Journal, 3(2), 454–461. Link[2][3]
-
Umehara, A., Shimizu, S., & Sasaki, M. (2023).[11] DMAPO/Boc2O-Mediated One-Pot Direct N-Acylation of Less Nucleophilic N-Heterocycles with Carboxylic Acids. ChemCatChem, 15, e202201596.[11] Link
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- 3. 4-(Dimethylamino)pyridine N-oxide (DMAPO): an effective nucleophilic catalyst in the peptide coupling reaction with 2-methyl-6-nitrobenzoic anhydride - PubMed [pubmed.ncbi.nlm.nih.gov]
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